1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile
Overview
Description
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carbonitrile is an organic compound characterized by the presence of a trifluoroethyl group attached to a pyrazole ring, which also bears a carbonitrile group
Preparation Methods
The synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 2,2,2-trifluoroethylamine with pyrazole derivatives under specific conditions. One common method includes the use of trifluoroethylamine hydrochloride as a fluorine source, which undergoes a series of reactions including diazotization and subsequent N-trifluoroethylation . Industrial production methods often employ catalysts such as iron porphyrin to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Addition: The compound can participate in addition reactions, particularly with nucleophiles, to form new derivatives.
Common reagents used in these reactions include trifluoroethyl chloride, hypervalent-iodine reagents, and fluoroalcohols . Major products formed from these reactions vary depending on the specific conditions and reagents used.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Biology: The compound’s unique structural features make it a useful tool in the study of biological systems, particularly in the development of fluorinated biomolecules.
Mechanism of Action
The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s ability to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carbonitrile can be compared with other fluorinated compounds such as 2,2,2-trifluoroethanol and trifluoroacetic acid . While these compounds share the presence of trifluoromethyl groups, this compound is unique due to its pyrazole ring and carbonitrile group, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Similar Compounds
2,2,2-Trifluoroethanol: A fluorinated alcohol used as a solvent and reagent in organic synthesis.
Trifluoroacetic Acid: A strong acid used in various chemical reactions and as a solvent.
Trifluoroethylamine: A fluorinated amine used in the synthesis of various fluorinated compounds.
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N3/c7-6(8,9)4-12-3-5(1-10)2-11-12/h2-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAPTZUNRCHLCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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